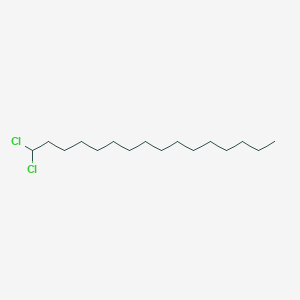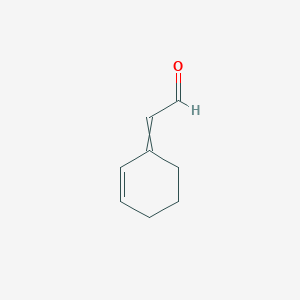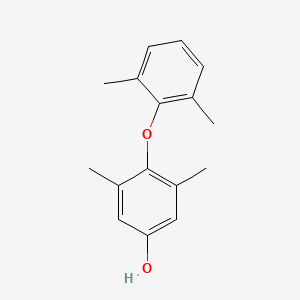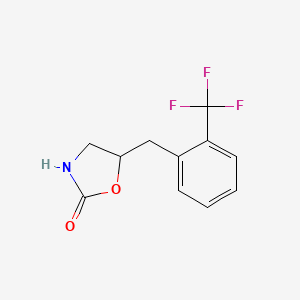![molecular formula C7H6N4OS B14505824 N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with cyanohydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanohydrazinylidene group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene-2-carboxylic acid derivatives, while reduction may produce thiophene-2-carboxamide derivatives .
Scientific Research Applications
N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler derivative with similar chemical properties.
Thiophene-2-carboxylic acid: Another related compound with different functional groups.
2-Aminothiophene: A thiophene derivative with an amino group at the 2-position
Uniqueness
N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyanohydrazinylidene group allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H6N4OS |
|---|---|
Molecular Weight |
194.22 g/mol |
IUPAC Name |
N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C7H6N4OS/c8-4-10-11-5-9-7(12)6-2-1-3-13-6/h1-3,5,10H,(H,9,11,12) |
InChI Key |
WVHCRUVXWHJJCA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/C=N/NC#N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC=NNC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


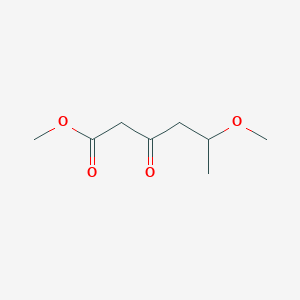

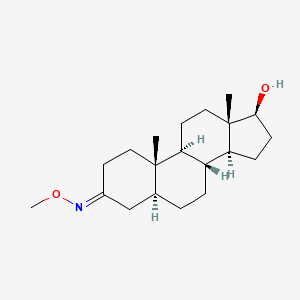
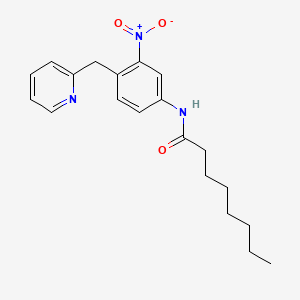
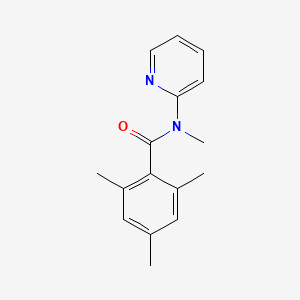
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)
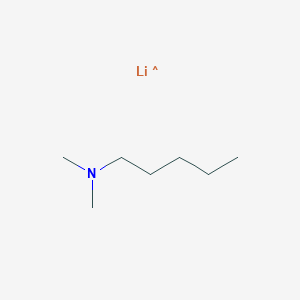
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)
